molecular formula C16H17NO3 B5066012 N-(2-hydroxy-5-methylphenyl)-2-(2-methylphenoxy)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5066012
M. Wt: 271.31 g/mol
InChI Key: UTPLWMPAOLJLRO-UHFFFAOYSA-N
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Description

2′-Hydroxy-4′-methylacetophenone, also known as 1-(2-hydroxy-4-methylphenyl)ethanone, is an organic compound . It may be used in the preparation of 4′-methyl-2′-[(p-tolylsulfonyl)oxy]acetophenone .


Synthesis Analysis

This compound can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride .


Chemical Reactions Analysis

The toxicity studies on mite species suggest that 2′-hydroxy-4′-methylacetophenone possesses acaricidal property .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.17 and its linear formula is HOC6H3(CH3)COCH3 . It has a refractive index n20/D of 1.565 (lit.), a boiling point of 245 °C (lit.), and a density of 1.08 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-7-8-14(18)13(9-11)17-16(19)10-20-15-6-4-3-5-12(15)2/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPLWMPAOLJLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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